![molecular formula C10H12OS5 B11095151 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B11095151.png)
5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one is a heterocyclic compound that belongs to the class of dithiolo-dithiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one typically involves the formation of the dithiolo-dithiepin ring system through a series of cyclization reactions. One common method involves the oxidative rearrangement-cyclization of precursor compounds such as 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid diamide . The reaction conditions often include the use of oxidizing agents like phenyliodosyl (hydroxy)tosylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Phenyliodosyl (hydroxy)tosylate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive materials.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s electronic properties may allow it to interact with cellular pathways involved in electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C10H12OS5 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5,7-diethyl-2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one |
InChI |
InChI=1S/C10H12OS5/c1-3-5-7(11)6(4-2)14-9-8(13-5)15-10(12)16-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
KMVDXKMWBUTTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(SC2=C(S1)SC(=S)S2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


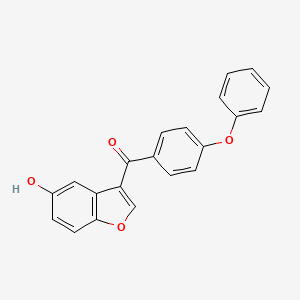

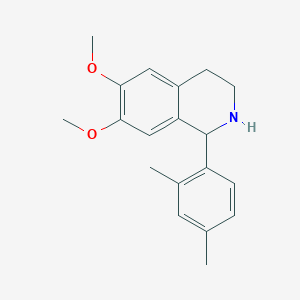
![6-Amino-4-(4-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11095092.png)
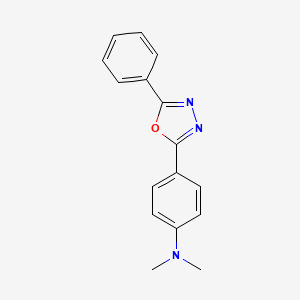
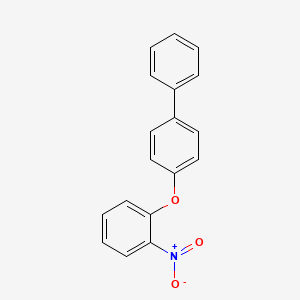
![2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11095110.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid](/img/structure/B11095114.png)
![2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11095119.png)
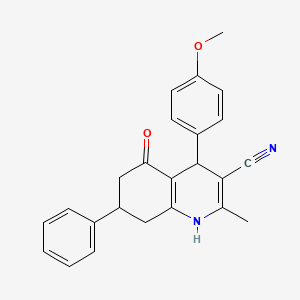
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11095132.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095137.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11095145.png)
![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
